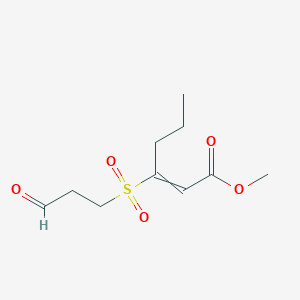![molecular formula C21H20O2S3 B14191929 Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- CAS No. 844488-44-4](/img/structure/B14191929.png)
Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- is an organic compound with a complex structure It consists of a benzene ring substituted with a sulfonyl group attached to a 2,2-bis(phenylthio)ethyl chain and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- typically involves multiple steps:
Formation of 2,2-bis(phenylthio)ethane: This can be achieved by reacting ethylene dichloride with thiophenol in the presence of a base such as sodium hydroxide.
Sulfonylation: The 2,2-bis(phenylthio)ethane is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group.
Methylation: Finally, the benzene ring is methylated using a methylating agent like methyl iodide in the presence of a strong base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Typical electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials, such as bismaleimide resins for syntactic foams.
Mécanisme D'action
The mechanism of action for Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- involves its interaction with various molecular targets:
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, forming intermediates like benzenonium ions.
Sulfonyl Group Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, affecting the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(phenylthio)ethane: Similar structure but lacks the sulfonyl and methyl groups.
Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: Contains an ethane chain with benzyloxy groups instead of phenylthio groups.
Propriétés
Numéro CAS |
844488-44-4 |
|---|---|
Formule moléculaire |
C21H20O2S3 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
1-[2,2-bis(phenylsulfanyl)ethylsulfonyl]-4-methylbenzene |
InChI |
InChI=1S/C21H20O2S3/c1-17-12-14-20(15-13-17)26(22,23)16-21(24-18-8-4-2-5-9-18)25-19-10-6-3-7-11-19/h2-15,21H,16H2,1H3 |
Clé InChI |
ACPOKRAQSSFUSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)



![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)



![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)
![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)

![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)
![Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B14191909.png)
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide](/img/structure/B14191912.png)
